N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide
Description
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) scaffold substituted with a 2-fluorophenyl group at position 2 and a 3-methoxybenzamide moiety at position 4.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-16-6-4-5-14(11-16)23(27)25-15-9-10-21-18(12-15)20(26)13-22(29-21)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYDOGEOIVCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the chromen-6-yl group in the compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, inhibition, or modulation of the target’s activity.
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone core, a fluorophenyl group, and a methoxybenzamide moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 373.37 g/mol
- CAS Number : 923215-95-6
Structural Features
The compound's structure includes:
- A chromenone core , which is known for its diverse biological activities.
- A fluorophenyl group , enhancing the compound's lipophilicity and receptor binding affinity.
- A methoxybenzamide moiety , which may facilitate interactions with various biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound appears to inhibit cancer cell proliferation through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
- Case Study : A study conducted on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability upon treatment with this compound. The IC value was determined to be approximately 15 µM, indicating potent activity against these cells.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- NLRP3 Inflammasome Inhibition : Recent studies suggest that this compound can inhibit the NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. This effect may be mediated through the suppression of IL-1β and IL-18 release from activated macrophages.
- Experimental Findings : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated:
- Free Radical Scavenging : In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
- Mechanistic Insights : The antioxidant activity is believed to stem from the presence of the chromenone structure, which can donate electrons to neutralize reactive oxygen species (ROS).
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer (MCF-7) | 15 | Induces apoptosis via MAPK/PI3K pathways |
| This compound | Anti-inflammatory | N/A | Inhibits NLRP3 inflammasome activation |
| This compound | Antioxidant | N/A | Scavenges free radicals |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as the chromen-4-one core, fluorinated aryl groups, or benzamide derivatives. Data are synthesized from crystallographic, synthetic, and pharmacological studies of related molecules.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Fluorine vs. Fluorine’s small atomic radius may reduce steric hindrance, enhancing interaction with hydrophobic enzyme pockets .
Chromen-4-one Core Modifications :
- Replacement of the chromen-4-one core with benzofuran (as in ) introduces conformational rigidity, which may alter bioavailability or binding kinetics .
- The 4-oxo group in the target compound is critical for hydrogen-bonding interactions, a feature shared with kinase inhibitors like the benzimidazole derivative in .
Methoxybenzamide vs. Other Amide Substituents: The 3-methoxybenzamide group in the target compound likely improves solubility compared to non-polar substituents (e.g., methylphenyl in ) but may reduce membrane permeability relative to smaller groups like difluoromethoxy .
Synthetic Accessibility: Similar compounds (e.g., ’s triazine-based derivatives) are synthesized via nucleophilic aromatic substitution, suggesting that the target compound could be prepared using analogous methods with fluorophenol and methoxybenzoyl chloride intermediates .
Research Implications and Limitations
- Pharmacological Potential: Fluorophenyl and methoxybenzamide motifs are prevalent in serotonin receptor ligands (e.g., 25B-NBOMe) and kinase inhibitors, implying possible applications in CNS disorders or cancer .
- Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; inferences rely on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
